1H-Pyrazolo[4,3-c]pyridin-3-amine 1H-Pyrazolo[4,3-c]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 885271-06-7
VCID: VC2677782
InChI: InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
SMILES: C1=CN=CC2=C1NN=C2N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1H-Pyrazolo[4,3-c]pyridin-3-amine

CAS No.: 885271-06-7

Cat. No.: VC2677782

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[4,3-c]pyridin-3-amine - 885271-06-7

Specification

CAS No. 885271-06-7
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 1H-pyrazolo[4,3-c]pyridin-3-amine
Standard InChI InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
Standard InChI Key HOGPZNSRUUOAKE-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1NN=C2N
Canonical SMILES C1=CN=CC2=C1NN=C2N

Introduction

Structure and Chemical Properties

1H-Pyrazolo[4,3-c]pyridin-3-amine possesses distinct structural and chemical properties that contribute to its potential applications in various fields of chemistry and medicine.

Chemical Identity

The compound's identity is well-established through various chemical identifiers as documented in chemical databases. Table 1 presents the key identifiers and properties of 1H-Pyrazolo[4,3-c]pyridin-3-amine:

PropertyValue
IUPAC Name1H-pyrazolo[4,3-c]pyridin-3-amine
CAS Number885271-06-7
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
InChIInChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
InChI KeyHOGPZNSRUUOAKE-UHFFFAOYSA-N
European Community (EC) Number832-217-9

Table 1: Chemical Identity of 1H-Pyrazolo[4,3-c]pyridin-3-amine

Structural Features

The compound features a bicyclic structure with specific arrangement of nitrogen atoms that gives it unique chemical properties:

  • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms)

  • A pyridine ring (six-membered ring with one nitrogen atom)

  • Fusion of these rings creating the pyrazolo[4,3-c]pyridine core

  • An amine group (-NH₂) at position 3

  • A hydrogen atom at position 1 (N-H)

This arrangement of atoms and functional groups contributes to the compound's reactivity and potential for interactions with biological targets.

Synthesis Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine can be approached through several synthetic routes, drawing from methodologies used for related pyrazolopyridine compounds.

General Synthetic Approaches

Based on documented synthetic methods for related pyrazolopyridines, several approaches can be utilized for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine:

Vectorial Functionalization Approach

Research on pyrazolo[3,4-c]pyridines provides valuable insights into potential synthetic routes. As described by researchers, the synthesis can involve sequential functionalization at different positions :

  • Protection-group reactions and N-alkylation reactions for N-1 and N-2 positions

  • Tandem borylation and Suzuki–Miyaura cross-coupling reactions for C-3

  • Pd-catalyzed Buchwald–Hartwig amination for introducing amine groups

  • Selective metalation with TMPMgCl for functionalization at specific positions

Nucleophilic Substitution Approach

Another promising synthetic route draws from methods used for pyrazolo[4,3-b]pyridines, which involves :

  • Starting from readily available 2-chloro-3-nitropyridines

  • Sequential SNAr (nucleophilic aromatic substitution) reactions

  • Modified Japp–Klingemann reactions

  • One-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation steps

Key Reaction Conditions

Optimal synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine typically requires careful control of reaction conditions:

  • Temperature control during cyclization steps

  • Selection of appropriate solvents (DMF, DMSO, or dioxane are commonly used)

  • Use of catalysts for cross-coupling reactions (Pd-based catalysts are frequently employed)

  • Careful purification procedures to ensure high purity of the final product

Chemical Reactivity

The chemical reactivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine is determined by its structural features, particularly the presence of multiple nitrogen atoms and the amine group.

Key Reaction Pathways

Based on the reactivity patterns of similar pyrazolopyridines, 1H-Pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical transformations :

N-Position Reactions

The nitrogen atoms in the pyrazole ring can participate in:

  • N-alkylation reactions to form N-substituted derivatives

  • Protection reactions using groups such as SEM (2-(trimethylsilyl)ethoxymethyl)

  • Formation of salts with acids

C-Position Functionalization

The carbon positions in the bicyclic system offer opportunities for:

  • Halogenation reactions at various positions

  • Cross-coupling reactions (Suzuki, Negishi, Sonogashira)

  • Metallation followed by reaction with electrophiles

Amine Group Transformations

The primary amine at position 3 can undergo numerous reactions:

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Diazotization followed by various transformations

  • Conversion to other functional groups via intermediate formation

Structure-Activity Relationships

The reactivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine can be modulated by introducing substituents at different positions, which affects:

Research Applications

1H-Pyrazolo[4,3-c]pyridin-3-amine has diverse applications in research and development across several fields.

Medicinal Chemistry Applications

In medicinal chemistry, 1H-Pyrazolo[4,3-c]pyridin-3-amine serves as:

  • A scaffold for developing new therapeutic agents

  • A building block for creating compound libraries for high-throughput screening

  • A structural motif in the design of enzyme inhibitors

Researchers have utilized diaminopyrimidine-based inhibitors containing similar structural motifs for the development of targeted therapeutics , suggesting that 1H-Pyrazolo[4,3-c]pyridin-3-amine could serve similar functions in drug design.

Synthetic Chemistry Applications

In synthetic organic chemistry, the compound offers:

  • A versatile intermediate for heterocyclic synthesis

  • A platform for studying regioselective functionalization methods

  • Opportunities for developing novel synthetic methodologies

The compound's potential for vectorial functionalization—selective modification at different positions—makes it valuable for studying directional synthesis strategies that can be applied to other heterocyclic systems .

Comparison with Related Compounds

1H-Pyrazolo[4,3-c]pyridin-3-amine belongs to a larger family of pyrazolopyridine compounds, with subtle structural differences resulting in distinct properties.

Structural Analogues and Isomers

Several structural analogues and isomers of 1H-Pyrazolo[4,3-c]pyridin-3-amine have been identified and studied:

CompoundCAS NumberKey Structural DifferencesReference
1H-Pyrazolo[3,4-c]pyridin-3-amine76006-17-2Different fusion pattern of pyrazole and pyridine rings
1H-Pyrazolo[3,4-b]pyridin-3-amine6752-16-5Alternative arrangement of nitrogen atoms
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine1206979-75-0Chlorine substitution at position 6
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine-Chlorine substitution at position 7
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine1556454-14-8Methyl substitution at N-1 position

Table 2: Structural Analogues of 1H-Pyrazolo[4,3-c]pyridin-3-amine

Comparative Properties

The position of nitrogen atoms and substituents significantly affects the properties of these compounds:

  • 1H-Pyrazolo[3,4-c]pyridin-3-amine possesses a different electronic distribution due to the altered position of nitrogen atoms, potentially affecting its binding to biological targets .

  • 1H-Pyrazolo[3,4-b]pyridin-3-amine has a melting point of approximately 190°C and is classified as toxic if swallowed (H301), indicating different physical and toxicological properties compared to other isomers .

  • The chlorinated derivatives (6-Chloro and 7-Chloro) show altered electronic properties and lipophilicity, which can influence their biological activities and membrane permeability .

  • The N-methylated derivative (1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine) has decreased hydrogen-bond donor capacity but increased lipophilicity compared to the parent compound .

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